

"Tert-Butyl (2-(methylthio)ethyl)carbamate" experimental procedure

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Compound of Interest

Compound Name:	Tert-Butyl (2-(methylthio)ethyl)carbamate
Cat. No.:	B104519

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An Application Guide for the Synthesis and Characterization of **Tert-Butyl (2-(methylthio)ethyl)carbamate**

Introduction: A Versatile Building Block in Modern Synthesis

Tert-Butyl (2-(methylthio)ethyl)carbamate is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates two key features: a primary amine protected by a tert-butoxycarbonyl (Boc) group and a methylthioether moiety. The Boc group is one of the most widely used protecting groups for amines, prized for its stability across a broad range of reaction conditions and its facile removal under mild acidic conditions.^{[1][2][3]} This allows for the selective functionalization of other parts of a molecule without interference from the highly reactive amine.

The presence of the methylthioethyl group provides an additional site for chemical modification, making this compound a valuable intermediate. It serves as a crucial reagent in the synthesis of diverse molecular architectures, including anthranilic diamide insecticides and novel glycopeptidomimetics.^{[4][5]} The carbamate linkage itself is a key structural motif in many approved drugs, often serving as a stable surrogate for a peptide bond.^[6] This guide provides a detailed experimental protocol for the synthesis of **Tert-Butyl (2-(methylthio)ethyl)carbamate**, along with comprehensive characterization data and an overview of its applications.

Synthetic Protocol: Boc Protection of 2-(methylthio)ethylamine

The synthesis of **Tert-Butyl (2-(methylthio)ethyl)carbamate** is most commonly achieved through the N-Boc protection of 2-(methylthio)ethylamine using di-tert-butyl dicarbonate, also known as Boc anhydride ((Boc)₂O).

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism.^[2] The lone pair of electrons on the nitrogen atom of 2-(methylthio)ethylamine attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a transient tetrahedral intermediate, which then collapses. The collapse results in the formation of the N-Boc protected product, **Tert-Butyl (2-(methylthio)ethyl)carbamate**, and the liberation of tert-butanol and carbon dioxide as byproducts.^[1] The evolution of CO₂ gas provides a strong thermodynamic driving force, pushing the reaction to completion.^[1] While the reaction can proceed without a catalyst, the addition of a mild base is often employed to deprotonate the amine, thereby increasing its nucleophilicity and accelerating the reaction.^[7]

Materials and Equipment

Reagents	Equipment
2-(methylthio)ethylamine	Round-bottom flask(s)
Di-tert-butyl dicarbonate ((Boc) ₂ O)	Magnetic stirrer and stir bar
Dichloromethane (DCM, anhydrous)	Ice bath
Triethylamine (TEA) or Sodium Hydroxide (NaOH)	Separatory funnel
Deionized Water	Rotary evaporator
Brine (saturated NaCl solution)	Glassware for filtration
Anhydrous Magnesium Sulfate (MgSO ₄) or Sodium Sulfate (Na ₂ SO ₄)	Thin Layer Chromatography (TLC) plate & chamber
Silica Gel (for column chromatography)	UV lamp
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)	Standard laboratory glassware

Experimental Procedure

- Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-(methylthio)ethylamine (1.0 equivalent). Dissolve the amine in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.[7][8]
- Base Addition: Cool the solution in an ice bath. Add a base, such as triethylamine (1.2 equivalents), to the stirring solution. The base scavenges the acid formed during the reaction, increasing the nucleophilicity of the starting amine.[7]
- Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in the same solvent to the cooled amine solution dropwise over 15-30 minutes.
- Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-12 hours.
- Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A typical mobile phase would be a mixture of ethyl acetate and hexanes. The reaction is

complete when the starting amine spot is no longer visible by TLC analysis.

- Work-up:

- Upon completion, quench the reaction by adding deionized water to the flask.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash with brine.
- Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, then filter.

- Purification:

- Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
- Purify the crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure **Tert-Butyl (2-(methylthio)ethyl)carbamate**.

Physicochemical and Spectroscopic Data

Accurate characterization is essential to confirm the identity and purity of the synthesized product. The following table summarizes the expected data for **Tert-Butyl (2-(methylthio)ethyl)carbamate**.

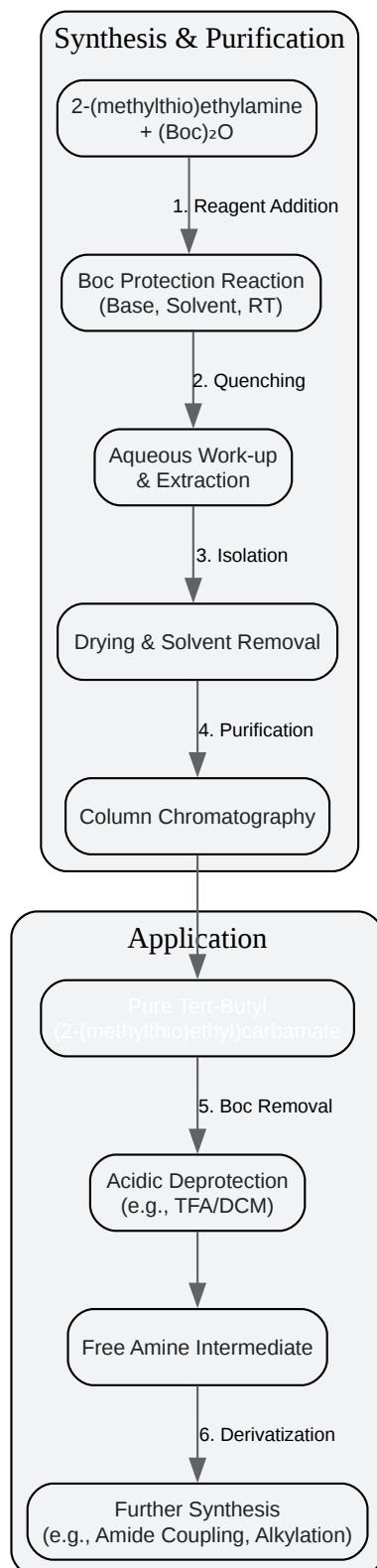
Property / Technique	Expected Value / Observation
Molecular Formula	C ₈ H ₁₇ NO ₂ S
Molecular Weight	191.29 g/mol
Appearance	Colorless to pale yellow oil or low-melting solid
¹ H NMR (CDCl ₃ , 400 MHz)	δ 4.90-5.10 (br s, 1H, NH), 3.32 (q, J = 6.4 Hz, 2H, CH ₂ -NH), 2.70 (t, J = 6.8 Hz, 2H, S-CH ₂), 2.11 (s, 3H, S-CH ₃), 1.44 (s, 9H, -C(CH ₃) ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ 155.9, 79.2, 40.1, 33.8, 28.4, 15.5
FT-IR (ATR, cm ⁻¹)	~3350 (N-H stretch), ~2975 (C-H stretch), ~1690 (C=O stretch, carbamate)
Mass Spec. (ESI+)	m/z 192.1 [M+H] ⁺ , 214.1 [M+Na] ⁺

Applications in Research and Development

The unique structure of **Tert-Butyl (2-(methylthio)ethyl)carbamate** makes it a strategic tool for synthetic chemists.

- **Pharmaceutical Intermediates:** The compound is a documented precursor in the synthesis of complex heterocyclic systems and pharmacologically active molecules.[4] Its bifunctional nature allows it to act as a linker, connecting different pharmacophores to explore structure-activity relationships in drug discovery programs.[9]
- **Peptidomimetics:** The protected amine allows for its incorporation into peptide chains, while the thioether can be used for subsequent modifications or to mimic the side chain of methionine. Its use in creating N-substituted oligoglycines bearing N-linked lactoside side chains has been reported.[5]
- **Agrochemicals:** It serves as a key building block in the development of modern agrochemicals, such as anthranilic diamide insecticides.[5]

The general workflow for synthesizing and applying this versatile carbamate is depicted below.

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Caption: General workflow for the synthesis and subsequent functionalization of **Tert-Butyl (2-(methylthio)ethyl)carbamate**.

Conclusion

Tert-Butyl (2-(methylthio)ethyl)carbamate is a highly valuable synthetic intermediate whose utility is rooted in the reliable and selective chemistry of the Boc protecting group. The straightforward and high-yielding protocol for its synthesis, combined with its dual functionality, ensures its continued application in the construction of complex and biologically relevant molecules. The detailed procedures and characterization data provided herein serve as a practical guide for researchers leveraging this compound in their synthetic endeavors.

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